![molecular formula C22H21N5O3 B2802032 N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide CAS No. 1798541-18-0](/img/structure/B2802032.png)
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
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Description
Scientific Research Applications
Synthesis and Antibacterial Activity
Research has focused on the synthesis of new compounds containing the quinazolinone moiety for their potential antibacterial activities. A notable study involved the preparation of triazoles linked to quinazolinone and evaluated against various bacterial strains such as S.aureus and E.coli. These compounds have shown promising antibacterial activities, suggesting their potential as new antibacterial agents (Singh et al., 2010).
Anti-inflammatory and Analgesic Applications
Another significant area of application is in the development of non-steroidal anti-inflammatory and analgesic agents. Compounds derived from quinazolinone, upon evaluation, demonstrated considerable anti-inflammatory and analgesic effects, offering a foundation for developing new therapeutic agents in this domain (Kumar et al., 2014).
Pharmacological Activities
Further investigations into quinazolinone derivatives have highlighted their broad pharmacological significance, including anti-inflammatory, analgesic, and antibacterial activities. These studies underline the compound's potential in pharmacological applications, driven by its diverse biological activities (Rajveer et al., 2010).
Synthesis Techniques and Molecular Structures
The synthesis of hetaryl-substituted benzoxazoles through oxidative cyclization of phenolic Schiff's bases presents an innovative approach to creating complex structures involving the benzo[d]oxazol moiety. This method provides access to a variety of compounds for further biological evaluation (Ozokan et al., 2008).
properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-2-(4-oxoquinazolin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c28-20(13-26-14-24-17-8-2-1-7-16(17)21(26)29)23-12-15-6-5-11-27(15)22-25-18-9-3-4-10-19(18)30-22/h1-4,7-10,14-15H,5-6,11-13H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZCPGMBWITASW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)CN4C=NC5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide |
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